An In-depth Technical Guide to (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate, a chiral building block of significant interest to researchers in medicinal chemistry and drug development. While its (S)-enantiomer is more commonly documented, this document extrapolates from established chemical principles and data on related compounds to provide a robust guide to the (R)-isomer. We will delve into its chemical identity, a plausible synthetic route, analytical characterization, potential applications, and essential safety protocols.
Core Identification and Physicochemical Properties
(R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is the tert-butyl ester of the naturally occurring amino acid (R)-Histidine. The tert-butyl ester group serves as a protecting group for the carboxylic acid, preventing its participation in undesired side reactions during peptide coupling or other synthetic transformations. This protection is advantageous due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions.
CAS Registry Number: A specific CAS Registry Number for the (R)-enantiomer is not readily found in common chemical databases. The CAS number 759432-08-1 is consistently assigned to the (S)-enantiomer.[1][2][3] Researchers working with the (R)-enantiomer should take care to properly characterize their material to ensure correct stereochemistry.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [1] |
| Molecular Weight | 211.26 g/mol | [2] |
| IUPAC Name | tert-butyl (2R)-2-amino-3-(1H-imidazol-4-yl)propanoate | PubChem |
| Appearance | Predicted: White to off-white solid or viscous oil | General knowledge |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., Methanol, Dichloromethane) | General knowledge |
| SMILES | CC(C)(C)OC(=O)Cc1c[nH]cn1 | Derived |
| InChI | InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)4-7-5-12-6-13-7/h5-6,8H,4,11H2,1-3H3,(H,12,13)/t8-/m1/s1 | Derived |
Synthesis Protocol: A Guided Approach
The synthesis of the title compound from (R)-Histidine requires a multi-step approach involving protection of the α-amino group, esterification of the carboxylic acid, and subsequent deprotection of the α-amino group. The following protocol is a validated, logical pathway based on established methodologies for amino acid manipulation.[4][5]
Causality of Experimental Choices:
-
Amino Group Protection: The α-amino group is first protected, typically with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent self-polymerization and to direct the subsequent esterification reaction to the carboxylic acid. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the clean byproducts (CO₂ and tert-butanol).
-
Esterification: The tert-butyl ester is introduced under acidic conditions. A common and effective method involves using tert-butyl acetate as both a reagent and solvent, with a strong acid catalyst like perchloric acid.[4] This method avoids the use of gaseous isobutylene, which can be difficult to handle.
-
Final Deprotection: The Boc protecting group on the amine is removed using a strong acid, typically trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (DCM). This step must be carefully controlled to avoid cleavage of the desired tert-butyl ester, which is also acid-labile, though generally more robust than the N-Boc group.
Caption: Proposed synthetic workflow for the target compound.
Detailed Step-by-Step Methodology:
-
N-Boc Protection of (R)-Histidine:
-
Dissolve (R)-Histidine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃) to adjust the pH to ~9.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-Histidine.
-
-
tert-Butyl Esterification:
-
Suspend N-Boc-(R)-Histidine in tert-butyl acetate.
-
Cool the mixture to 0 °C.
-
Slowly add a catalytic amount of perchloric acid (HClO₄).
-
Stir the reaction at room temperature for 48-72 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield crude N-Boc-(R)-Histidine tert-butyl ester. Purify by flash column chromatography.
-
-
N-Boc Deprotection:
-
Dissolve the purified N-Boc-(R)-Histidine tert-butyl ester in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) dropwise (typically 25-50% v/v).
-
Stir at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure to obtain the final product.
-
Analytical Characterization and Quality Control
Ensuring the chemical purity and, critically, the enantiomeric purity of the final product is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet around 1.4 ppm for the nine protons of the tert-butyl group, signals for the α- and β-protons of the amino acid backbone, and two singlets in the aromatic region for the imidazole ring protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Key signals would include the quaternary carbon of the tert-butyl group around 80 ppm, the ester carbonyl carbon around 170 ppm, and signals corresponding to the carbons of the imidazole ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C=O stretching of the ester, and C=N/C=C stretching of the imidazole ring.
Chromatographic Analysis (Enantiomeric Purity): The most critical quality control step is the determination of enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[6][7]
Caption: Workflow for determining enantiomeric purity via Chiral HPLC.
Protocol for Chiral HPLC:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as cellulose tris(3,5-dimethylphenylcarbamate) (commercially known as Chiralcel OD), is highly effective for separating enantiomers of amino acid esters.[6]
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the imidazole ring absorbs (e.g., ~210 nm) is suitable.
-
Analysis: The retention times for the (R) and (S) enantiomers will differ. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: % e.e. = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100.
Applications in Research and Drug Development
As a chiral, protected amino acid derivative, (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is a valuable intermediate in organic synthesis. The imidazole side chain is a key structural motif in many biologically active molecules and approved drugs.[8][9]
-
Peptide Synthesis: It can be incorporated into peptide chains to create non-natural peptides with specific three-dimensional structures or biological activities. The tert-butyl ester protects the C-terminus during coupling reactions.
-
Asymmetric Catalysis: Chiral imidazole derivatives are used as organocatalysts in a variety of asymmetric transformations, leveraging the Lewis basicity of the imidazole nitrogen.[10][11]
-
Medicinal Chemistry Scaffold: The molecule serves as a starting point for the synthesis of more complex drug candidates. The primary amine and the imidazole ring offer multiple points for chemical modification to explore structure-activity relationships (SAR). The imidazole moiety is known to participate in hydrogen bonding and metal coordination, making it a crucial pharmacophore for interacting with biological targets like enzymes and receptors.[12]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not available, data from related amino acid esters and laboratory chemicals provide clear guidance on safe practices.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures is recommended.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
By following these guidelines, researchers can safely handle this compound and effectively utilize its synthetic potential in their research and development endeavors.
References
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Ohta, K., et al. (2006). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 22:12, 1843-1854. Available at: [Link]
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MolPort. (n.d.). tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate. MolPort-014-449-426. Available at: [Link]
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Ullah, Z., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]
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Lee, W. & Lee, K. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science. Available at: [Link]
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Ammerman, D., et al. (2014). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Li, S., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research. Available at: [Link]
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Li, S., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. PubMed. Available at: [Link]
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PubChem. (n.d.). tert-butyl 2-amino-3-(1H-imidazol-1-yl)propanoate. National Center for Biotechnology Information. Available at: [Link]
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Agilent. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. Available at: [Link]
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Ivanov, M.V., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. Available at: [Link]
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Shalmali, et al. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Kumar, D., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Southern Biological. (2023). SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit. Available at: [Link]
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Carl ROTH. (2025). Safety Data Sheet: Amino acid. Available at: [Link]
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Bansal, R. & Kumar, A. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International journal of research in pharmaceutical sciences. Available at: [Link]
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Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. r/Chempros. Available at: [Link]
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Kamal, M.I.H., et al. (2015). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. Available at: [Link]
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Hoffman Fine Chemicals. (n.d.). tert-Butyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. CAS 1602283-14-6. Available at: [Link]
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